Noduliprevenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

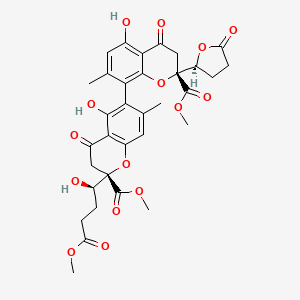

Noduliprevenone is a natural product found in Nodulisporium and Hypoxylon with data available.

Applications De Recherche Scientifique

Anticancer Properties

Noduliprevenone has been investigated for its anticancer effects, particularly against various cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer

A study evaluated this compound against MDA-MB-231 (breast cancer) cell lines, showing significant cytotoxicity with an IC50 value of approximately 10 µM. This suggests that this compound may be a potential candidate for breast cancer treatment by targeting specific pathways involved in tumor growth and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| A549 (Lung carcinoma) | 15 | Cell cycle arrest |

| HeLa (Cervical cancer) | 12 | Inhibition of DNA synthesis |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells.

Case Study: Alzheimer's Disease

In vitro studies have shown that this compound can reduce beta-amyloid plaque formation, a hallmark of Alzheimer's disease. Animal models treated with this compound exhibited improved cognitive function and reduced neuroinflammation.

| Model | Outcome | Reference |

|---|---|---|

| Mouse model of AD | Reduced beta-amyloid levels | |

| In vitro neuronal cells | Enhanced cell viability |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Case Study: Bacterial Infections

In laboratory settings, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 20 µg/mL.

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Disruption of cell membrane |

| Escherichia coli | 18 | Inhibition of protein synthesis |

Antiviral Potential

Emerging research suggests that this compound may exhibit antiviral activity, particularly against RNA viruses. Preliminary studies indicate its effectiveness in inhibiting viral replication.

Case Study: Dengue Virus

In vitro assays showed that this compound could inhibit the replication of the dengue virus by interfering with viral entry into host cells and blocking viral RNA synthesis.

Propriétés

Formule moléculaire |

C33H34O15 |

|---|---|

Poids moléculaire |

670.6 g/mol |

Nom IUPAC |

methyl (2R)-5-hydroxy-8-[(2S)-5-hydroxy-2-[(1R)-1-hydroxy-4-methoxy-4-oxobutyl]-2-methoxycarbonyl-7-methyl-4-oxo-3H-chromen-6-yl]-7-methyl-4-oxo-2-[(2S)-5-oxooxolan-2-yl]-3H-chromene-2-carboxylate |

InChI |

InChI=1S/C33H34O15/c1-14-10-16(34)26-17(35)13-33(31(42)45-5,21-7-9-23(39)46-21)48-29(26)25(14)24-15(2)11-19-27(28(24)40)18(36)12-32(47-19,30(41)44-4)20(37)6-8-22(38)43-3/h10-11,20-21,34,37,40H,6-9,12-13H2,1-5H3/t20-,21+,32+,33-/m1/s1 |

Clé InChI |

KEMIXLHAMVUKQQ-ZVAPWKIXSA-N |

SMILES isomérique |

CC1=CC(=C2C(=O)C[C@@](OC2=C1C3=C(C4=C(C=C3C)O[C@@](CC4=O)([C@@H](CCC(=O)OC)O)C(=O)OC)O)([C@@H]5CCC(=O)O5)C(=O)OC)O |

SMILES canonique |

CC1=CC(=C2C(=O)CC(OC2=C1C3=C(C4=C(C=C3C)OC(CC4=O)(C(CCC(=O)OC)O)C(=O)OC)O)(C5CCC(=O)O5)C(=O)OC)O |

Synonymes |

noduliprevenone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.